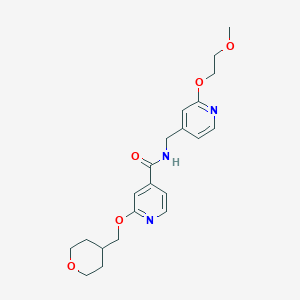

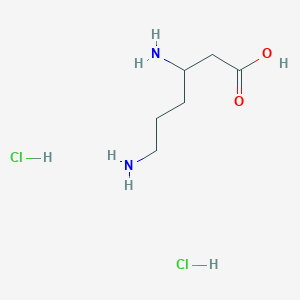

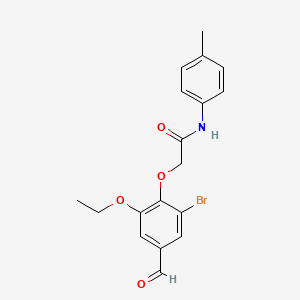

4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectral properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide serves as a crucial intermediate or reactant in the synthesis of complex molecules. Research has demonstrated its utility in creating methyloxorhenium(V) compounds, with potential applications in catalysis and oxidation reactions. For instance, methyloxorhenium(V) compounds synthesized with various tridentate chelating ligands exhibit distinct geometries and oxidation behaviors, reflecting the compound's versatility in facilitating chemical transformations (Shan et al., 2003).

Corrosion Inhibition

Substituting oxygen with sulfur in pyridazine molecules, akin to modifications on 4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide, enhances the inhibition efficiency for steel corrosion in acidic media. This change significantly increases inhibition efficiency, demonstrating the compound's potential in developing corrosion inhibitors for industrial applications (Bouklah et al., 2004).

Photodegradation Studies

4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide and related compounds have been studied for their behavior under photodegradation conditions. Research in this area focuses on understanding the degradation mechanisms of polychlorinated compounds, which have environmental implications. For example, the photodegradation of polychlorinated diphenyl sulfides on silica gel surfaces has been explored, shedding light on the potential environmental fate of these compounds (Ge et al., 2019).

Catalytic Oxidation

The compound's derivatives have been utilized in studies involving catalytic oxidation processes. Oxo-rhenium complexes, for example, have shown efficiency in the selective oxidation of alcohols to aldehydes and ketones, using derivatives of 4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide as substrates. This highlights the compound's role in facilitating catalytic reactions that are fundamental to organic synthesis and industrial chemistry (Sousa et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-6-[(2,4-dichlorophenyl)methyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2S/c18-12-3-6-15(7-4-12)23-17-8-5-14(21-22-17)9-11-1-2-13(19)10-16(11)20/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFJFUIKNXBMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2709643.png)

![3-fluoro-4-methoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2709649.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2709652.png)

![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2709657.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2709659.png)

![2,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B2709660.png)